molecular formula C18H26N2O B11068654 4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol

4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol

Cat. No.: B11068654
M. Wt: 286.4 g/mol
InChI Key: IUAFISYSOJMBMP-UHFFFAOYSA-N
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Description

4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL is a complex organic compound that features a piperidine ring, a pyridine ring, and an alkyne functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted piperidine or pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL can be compared with other piperidine and pyridine derivatives:

    Similar Compounds: Piperine, Evodiamine, Matrine, Berberine, and Tetrandine.

    Uniqueness: Unlike other similar compounds, 4-METHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTYN-4-OL features an alkyne functional group, which provides unique reactivity and potential for further functionalization.

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

4-methyl-1-(2-pyridin-3-ylpiperidin-1-yl)hept-2-yn-4-ol

InChI

InChI=1S/C18H26N2O/c1-3-10-18(2,21)11-7-14-20-13-5-4-9-17(20)16-8-6-12-19-15-16/h6,8,12,15,17,21H,3-5,9-10,13-14H2,1-2H3

InChI Key

IUAFISYSOJMBMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O

Origin of Product

United States

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